

EVT801: A Next-Generation Selective VEGFR-3 Inhibitor for Oncological Research

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Compound of Interest

Compound Name: (Rac)-SAR131675

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A detailed comparative analysis of EVT801, a novel and potent selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison with other relevant VEGFR inhibitors, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

EVT801 is an orally active and selective inhibitor of VEGFR-3 with a reported IC₅₀ of 11 nM. It has demonstrated potent antitumor and anti-lymphangiogenic effects in preclinical models.^{[1][2]} Notably, EVT801 has shown a more selective and less toxic profile compared to multi-kinase inhibitors like sorafenib and pazopanib.^[3] Its mechanism of action involves the inhibition of VEGF-C-induced endothelial cell proliferation and the modulation of the tumor microenvironment, which includes reducing tumor hypoxia and immunosuppressive cells.^[1] This unique profile suggests a potential for synergistic effects when combined with immune checkpoint therapies.^{[4][5]}

Comparative Analysis of VEGFR Inhibitors

To contextualize the performance of EVT801, this section provides a comparative overview of its in vitro potency against other well-characterized VEGFR inhibitors. The data, summarized in the table below, highlights the selectivity profile of each compound across the VEGFR family.

Inhibitor	VEGFR-1 IC50 (nM)	VEGFR-2 IC50 (nM)	VEGFR-3 IC50 (nM)	Reference(s)
EVT801	2130	260	11 (biochemical), 39 (cellular)	
Sorafenib	26	90	20	[1]
Pazopanib	10	30	47	[6][7]
Axitinib	0.1 - 1.2	0.2 - 0.25	0.1 - 0.3	[8][9][10][11]
Fruquintinib	33	0.35 - 35	0.5 - 35	[12][13][14][15]
SAR131675	>1000	235 - 280	20 - 45	[16][17][18][19] [20]

Key Experimental Methodologies

Detailed protocols for the key assays used to characterize EVT801 and other VEGFR inhibitors are provided below. These methodologies are essential for the accurate interpretation of the presented data and for the design of future experiments.

VEGFR-3 Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified VEGFR-3.

Protocol:

- Reagents and Materials:
 - Recombinant human VEGFR-3 kinase domain
 - Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate
 - ATP (Adenosine triphosphate)
 - Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

- Test compound (e.g., EVT801) dissolved in DMSO
- 96-well microplates
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
- Procedure:
 1. Prepare a solution of the recombinant VEGFR-3 enzyme in kinase assay buffer.
 2. Add the substrate and the test compound at various concentrations to the wells of a 96-well plate.
 3. Initiate the kinase reaction by adding a solution of ATP.
 4. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
 5. Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based detection reagent like ADP-Glo™.
 6. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular VEGFR-3 Autophosphorylation Assay

This cell-based assay measures the ability of a compound to inhibit the autophosphorylation of VEGFR-3 in a cellular context.

Protocol:

- Reagents and Materials:
 - HEK293 cells transiently or stably overexpressing human VEGFR-3
 - Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
 - VEGF-C ligand

- Test compound (e.g., EVT801)
- Lysis buffer (containing protease and phosphatase inhibitors)
- Antibodies: anti-phospho-VEGFR-3 (Tyr1230/1231) and anti-total-VEGFR-3
- Western blotting or ELISA reagents
- Procedure:
 1. Seed HEK293-VEGFR-3 cells in culture plates and allow them to adhere overnight.
 2. Starve the cells in serum-free medium for several hours.
 3. Pre-treat the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).
 4. Stimulate the cells with VEGF-C to induce VEGFR-3 autophosphorylation.
 5. Lyse the cells and collect the protein extracts.
 6. Quantify the levels of phosphorylated and total VEGFR-3 using Western blotting or a specific ELISA.
 7. Determine the IC₅₀ value by analyzing the reduction in VEGFR-3 phosphorylation as a function of the compound concentration.

VEGF-C-Induced Endothelial Cell Proliferation Assay

This assay assesses the cytostatic effect of a compound on the proliferation of endothelial cells stimulated by VEGF-C.

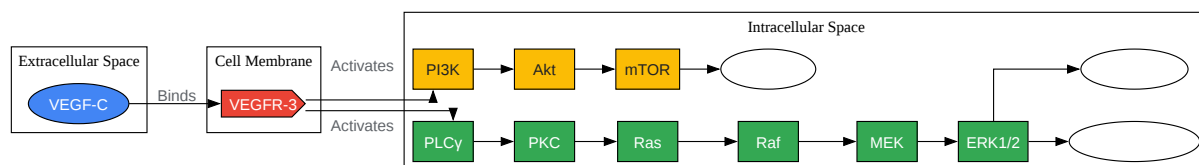
Protocol:

- Reagents and Materials:
 - Human Lymphatic Microvascular Endothelial Cells (hLMVEC) or Human Umbilical Vein Endothelial Cells (HUVEC)

- Endothelial cell growth medium
- VEGF-C
- Test compound
- Cell proliferation detection reagent (e.g., CellTiter-Glo®, WST-1, or BrdU)
- Procedure:
 1. Seed endothelial cells in a 96-well plate and allow them to attach.
 2. Starve the cells in a low-serum medium.
 3. Add the test compound at various concentrations.
 4. Stimulate cell proliferation by adding VEGF-C.
 5. Incubate the cells for a period of 48-72 hours.
 6. Measure cell viability or proliferation using a suitable detection reagent according to the manufacturer's instructions.
 7. Calculate the IC₅₀ value, representing the concentration of the compound that inhibits cell proliferation by 50%.

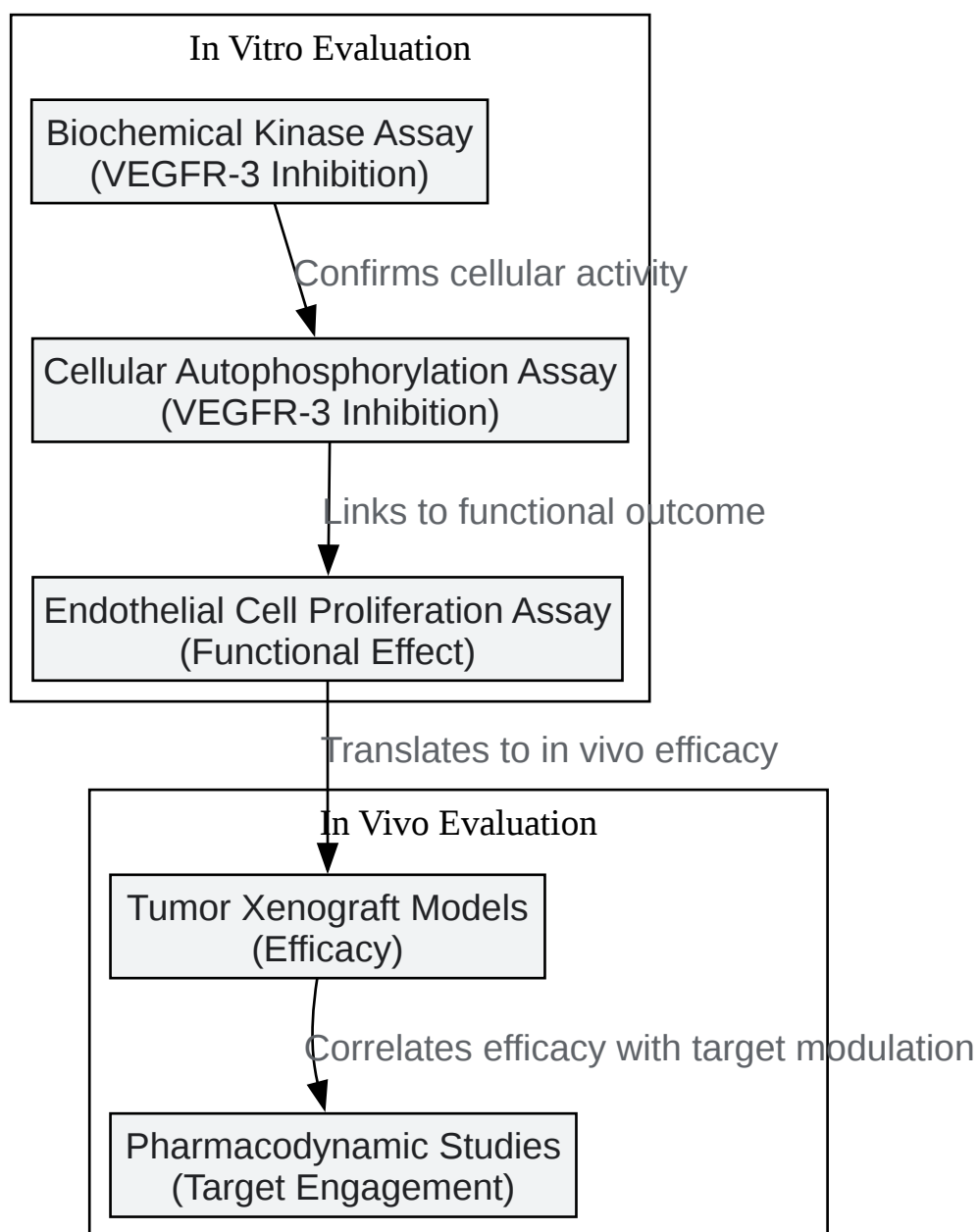
Visualizing Key Pathways and Processes

To further aid in the understanding of EVT801's mechanism of action and evaluation, the following diagrams have been generated using the DOT language.



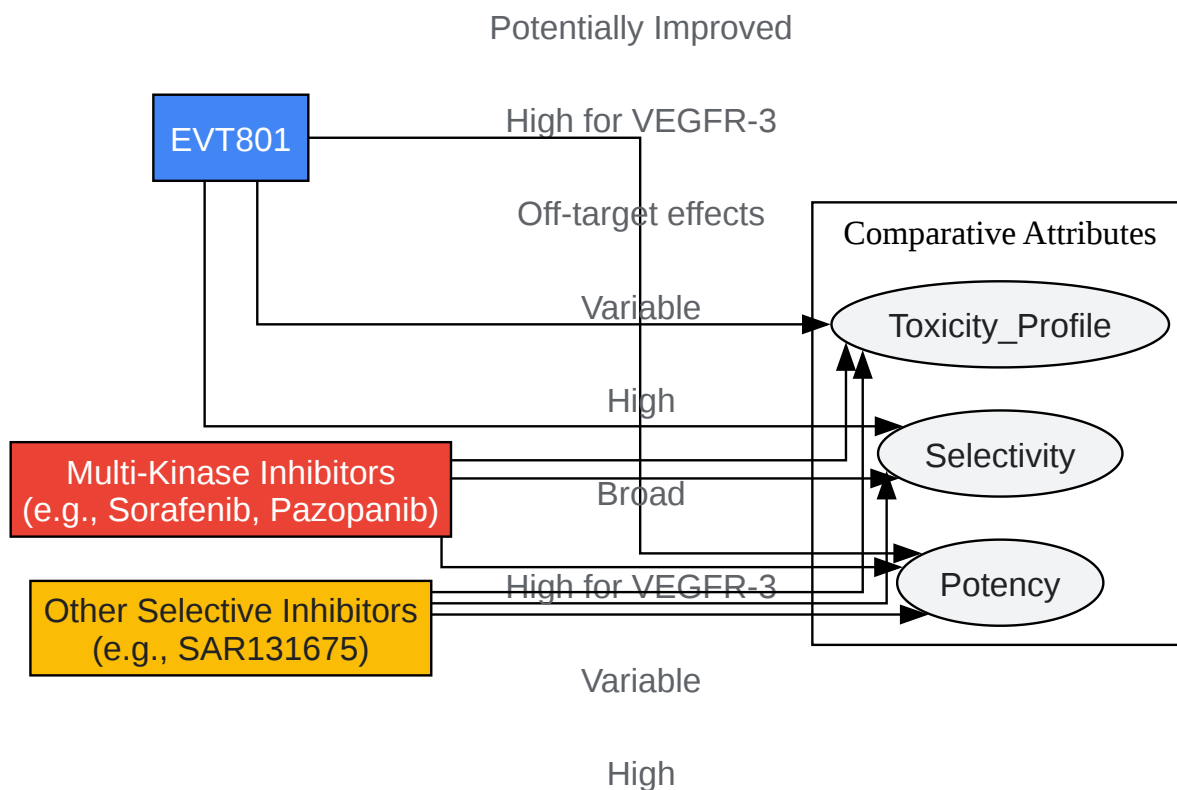
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Caption: VEGFR-3 Signaling Pathway.



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Caption: Experimental Workflow for Inhibitor Evaluation.



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Caption: Logical Comparison of VEGFR Inhibitors.

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References

- 1. oncology-central.com [oncology-central.com]
- 2. biospace.com [biospace.com]
- 3. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor EVT801 in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]
- 6. The small-molecule VEGF receptor inhibitor pazopanib (GW786034B) targets both tumor and endothelial cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. interpriseusa.com [interpriseusa.com]
- 9. dovepress.com [dovepress.com]
- 10. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. Clinical research progress of fruquintinib in the treatment of malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
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